PDE4 Inhibitory Potency: 3-(Cyclopentyloxy)-4-methoxyaniline-Containing Compound vs. Rolipram
A compound derived from 3-(Cyclopentyloxy)-4-methoxyaniline, specifically 3-(3-cyclopentyloxy-4-methoxy-benzylamino)-4-hydroxymethyl pyrazole, exhibits an IC50 of 0.016 μM against PDE4 [1]. In a direct head-to-head comparison within the same assay, the reference PDE4 inhibitor rolipram—which also contains the 3-(cyclopentyloxy)-4-methoxyphenyl moiety—showed an IC50 of 4.5 μM [1]. This represents a 281-fold improvement in potency for the 3-(Cyclopentyloxy)-4-methoxyaniline-derived compound relative to the benchmark PDE4 inhibitor [1].
| Evidence Dimension | PDE4 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.016 μM (for derivative compound) |
| Comparator Or Baseline | Rolipram: 4.5 μM |
| Quantified Difference | ~281-fold improvement |
| Conditions | In vitro PDE4 enzyme inhibition assay |
Why This Matters
This data directly quantifies the potency advantage conferred by the 3-(cyclopentyloxy)-4-methoxyphenyl scaffold, establishing it as a privileged structure for achieving high PDE4 inhibition.
- [1] Cavalla D, Frith RW, Dolby L, Chasin M. WO1996000218A1 - Compounds for and Method of Inhibiting Phosphodiesterase IV. Euro Celtique SA. 1996. (IC50 data: Example 1: 0.016 μM vs. Rolipram: 4.5 μM). View Source
